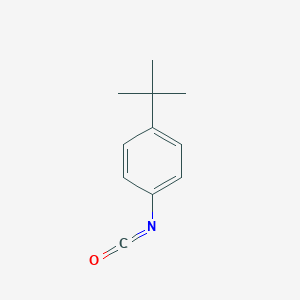
4-tert-Butylphenyl isocyanate
Übersicht
Beschreibung
4-tert-Butylphenyl isocyanate is a chemical compound that is part of a broader class of isocyanates, which are known for their reactivity and utility in various chemical syntheses. Isocyanates, in general, are characterized by the functional group -N=C=O and are used in the production of polyurethane foams, elastomers, and coatings .
Synthesis Analysis
The synthesis of tert-butyl isocyanate derivatives can be achieved through various methods. One approach involves the formylation of glycine tert-butyl ester hydrochloride with methyl formate, followed by selective cleavage and dehydration to yield tert-butyl isocyanate . Another method includes the thermal rearrangement of (2,4,6-tri-tert-butylphenyl)isocyanide, which provides access to related compounds like benzonitrile and benzoic acid . These synthetic routes highlight the versatility and practical significance of tert-butyl isocyanate as a fine chemical intermediate.
Molecular Structure Analysis
The molecular structure of tert-butyl isocyanate has been studied using gas electron diffraction, revealing a non-rigid geometry with a large-amplitude torsional motion of the tert-butyl group. The equilibrium structure shows a staggered orientation of the tert-butyl group with respect to the N=C=O group, and the nitrogen bond angle is similar to that in other alkyl isocyanates, unaffected by steric interactions .
Chemical Reactions Analysis
Tert-butyl isocyanate participates in various chemical reactions due to its reactive isocyanate group. For instance, it can undergo copolymerization with tert-butyl methacrylate, leading to polymers with potential photoresist applications. The copolymerization reaction is characterized by specific reactivity ratios and results in copolymers whose molecular weights and glass transition temperatures vary with the isocyanate content . Additionally, tert-butyl isocyanate can form coordination compounds with metals, as seen in the synthesis of iron(II) porphyrin derivatives, where it acts as a strong π-acceptor ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl isocyanate derivatives are influenced by the tert-butyl group. The presence of this group can affect the lipophilicity, metabolic stability, and overall physicochemical profile of the compounds. For example, the tert-butyl group is a common motif in medicinal chemistry, and its incorporation into bioactive compounds can lead to changes in their pharmacokinetic properties and activities . The steric bulk of the tert-butyl group can also influence the crystalline structure and intermolecular interactions of related compounds, as observed in the crystal structure analysis of various tert-butyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Polyurethane Production
4-tert-Butylphenyl isocyanate is involved in the production of polyurethanes. A study explored the formation of byproducts, like aryl isocyanide dichlorides, in the polyurethane production chain. These byproducts, such as 4-methylphenyl isocyanide dichlorides, can act as sources of chlorine radicals, which are significant in the context of polyurethane synthesis and the understanding of impurities that can arise in the process (Callison et al., 2012).
Copolymers for Photoresist Applications
The free radical copolymerization of tert-butyl methacrylate with isocyanates, including 4-tert-butylphenyl isocyanate, has been studied for applications in photoresists. These copolymers can undergo thermal cis-elimination and other reactions, relevant for developing new materials for photoresist applications (Ferbitz & Mormann, 2003).
Imidotungsten(VI) Complexes
The compound can be used to create imidotungsten(VI) complexes with chelating amino and imino phenolates. These complexes have applications in catalysis and material science. The study by Hänninen et al. (2011) indicates the role of 4-tert-butylphenyl isocyanate in the formation of these complexes, which are significant in the field of organometallic chemistry and coordination compounds (Hänninen et al., 2011).
Anionic Polymerization
Anionic polymerization studies involving isocyanates, including 4-tert-butylphenyl isocyanate, have led to the development of optically active polymers. This research has implications in the synthesis of new polymer materials with specific optical properties (Okamoto et al., 1993).
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
4-tert-Butylphenyl isocyanate derivatives have been used as matrices in MALDI mass spectrometry. This application is crucial for analyzing labile compounds, including substituted fullerenes, and is due to the compound's ability to act as an electron transfer agent (Ulmer et al., 2000).
Curtius Rearrangement
In the context of organic synthesis, 4-tert-butylphenyl isocyanate can be involved in Curtius rearrangement reactions. This process is used to convert carboxylic acids into isocyanates and has wide-ranging applications in the synthesis of various organic compounds (Lebel & Leogane, 2005).
Curing of Cyanates
The compound plays a role in the curing process of cyanates, forming materials like aryloxy- and arylamino-substituted triazines. This application is significant in the development of high-performance thermosets used in adhesives and resins (Bauer & Bauer, 2001).
Inhibition of Carcinogen-Induced Neoplasia
Studies have shown that derivatives of 4-tert-butylphenyl isocyanate, like tert-butyl isocyanate, can inhibit carcinogen-induced neoplasia, highlighting its potential in cancer research (Wattenberg, 1981).
Aroylnitrenes Formation
The photochemistry of certain aroyl azides, including derivatives with tert-butylphenyl groups, leads to the formation of aroylnitrenes. This process has implications in the study of reactive intermediates in organic photochemistry (Sigman et al., 1988).
Synthesis of Urea Peptidomimetics
4-tert-Butylphenyl isocyanate can be used in the synthesis of urea peptidomimetics, offering a pathway for the development of novel bioactive compounds (Patil et al., 2003).
Safety And Hazards
4-tert-Butylphenyl isocyanate is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), respiratory sensitization (Category 1), and specific target organ toxicity – single exposure (Category 3) .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBDQJTQTVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370888 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylphenyl isocyanate | |
CAS RN |
1943-67-5 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



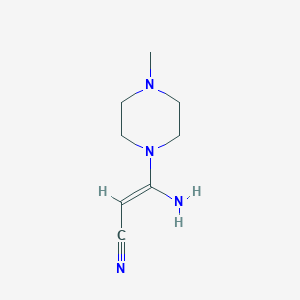
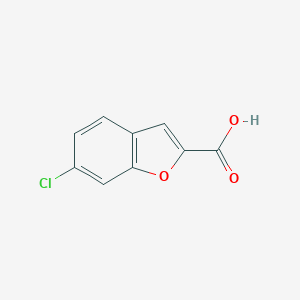
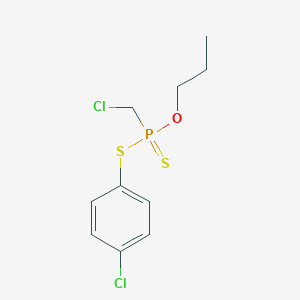
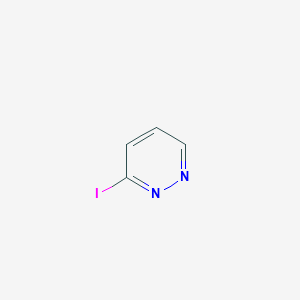
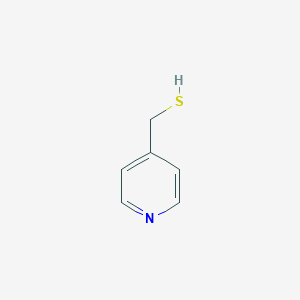
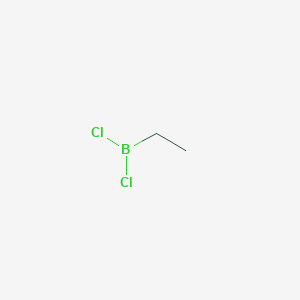
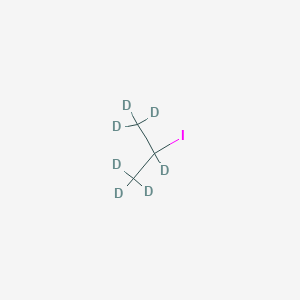
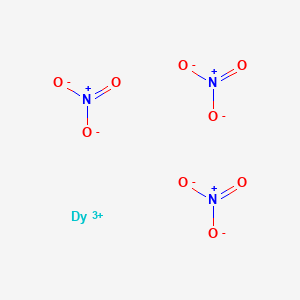
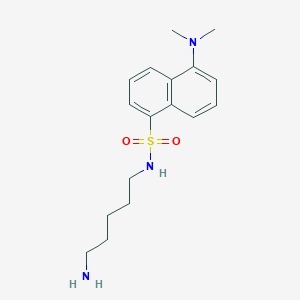
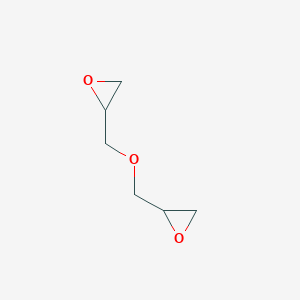
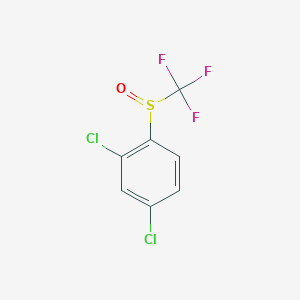
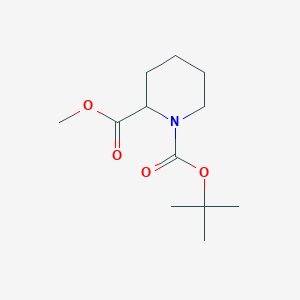

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)